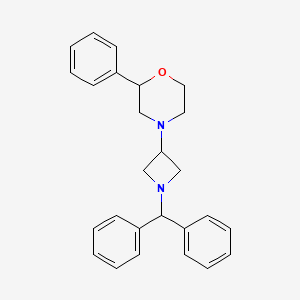
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine is a complex organic compound that belongs to the class of azetidines and morpholines. It is characterized by the presence of a diphenylmethyl group attached to an azetidine ring, which is further connected to a phenylmorpholine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzhydrylazetidin-3-ol.
Attachment of Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction using diphenylmethyl chloride.
Formation of Morpholine Ring: The morpholine ring is formed by reacting the azetidine intermediate with appropriate reagents, such as morpholine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmacological Research: Studied for its potential effects on various biological pathways and its mechanism of action.
Wirkmechanismus
The mechanism of action of 4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- 1-(Diphenylmethyl)-3-azetidinyl 3-amino-3-iminopropanoate acetate
Uniqueness
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine is unique due to the combination of azetidine and morpholine rings, along with the presence of a diphenylmethyl group. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
178311-80-3 |
|---|---|
Molekularformel |
C26H28N2O |
Molekulargewicht |
384.523 |
IUPAC-Name |
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine |
InChI |
InChI=1S/C26H28N2O/c1-4-10-21(11-5-1)25-20-27(16-17-29-25)24-18-28(19-24)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-26H,16-20H2 |
InChI-Schlüssel |
UMTUFOKAHBJEFF-UHFFFAOYSA-N |
SMILES |
C1COC(CN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
4-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-2-PHENYL-MORPHOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















